

(2S)-but-3-yn-2-ol: A Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: (2S)-but-3-yn-2-ol

Cat. No.: B1276671

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and applications of **(2S)-but-3-yn-2-ol**, a valuable chiral building block in modern organic synthesis. This document details established protocols, key analytical data, and the strategic importance of this compound in the development of complex molecules and active pharmaceutical ingredients (APIs).

Introduction

(2S)-but-3-yn-2-ol, also known as (S)-(-)-3-butyn-2-ol, is a chiral propargylic alcohol featuring a secondary alcohol and a terminal alkyne. This unique combination of functional groups makes it a highly versatile intermediate for introducing stereocenters and providing a reactive handle for a variety of coupling and functionalization reactions, such as "click" chemistry.^[1] Its role as a precursor in the synthesis of antiviral agents, anti-inflammatory drugs, and other complex natural products underscores its importance in medicinal chemistry and drug development.^[1] ^[2] The precise stereochemistry of the hydroxyl group is often critical for the biological activity and safety of the final drug product.

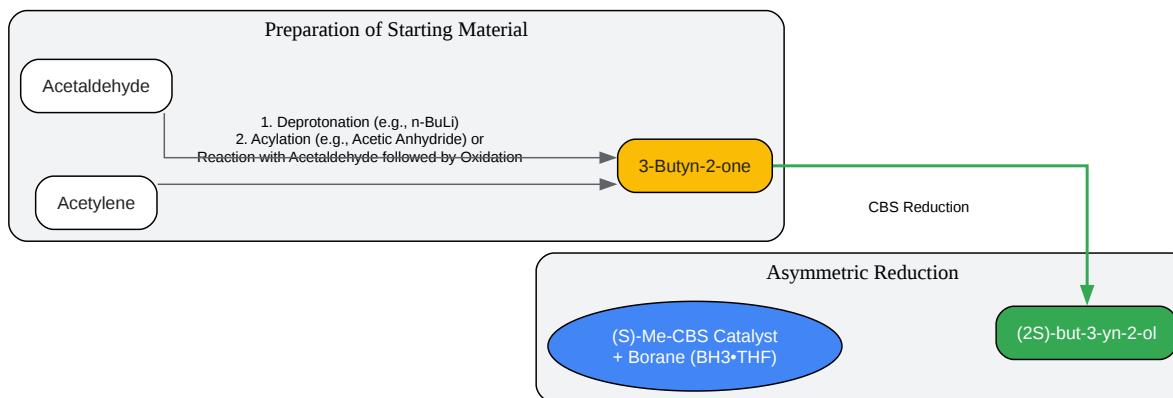
Synthesis of (2S)-but-3-yn-2-ol

The most reliable and widely adopted method for synthesizing **(2S)-but-3-yn-2-ol** is the enantioselective reduction of the prochiral ketone, 3-butyn-2-one. Among various asymmetric

reduction techniques, the Corey-Bakshi-Shibata (CBS) reduction stands out for its high enantioselectivity, operational simplicity, and predictable stereochemical outcome.[3][4]

Synthetic Workflow Overview

The general synthetic strategy involves two main stages: the preparation of the starting ketone, 3-butyn-2-one, followed by its asymmetric reduction to the target S-alcohol.



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Caption: General workflow for the synthesis of **(2S)-but-3-yn-2-ol**.

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the asymmetric reduction of 3-butyn-2-one to **(2S)-but-3-yn-2-ol** with high enantiomeric excess.[3][4][5]

Materials:

- 3-Butyn-2-one

- (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
- Borane-tetrahydrofuran complex ($\text{BH}_3\bullet\text{THF}$, 1 M in THF)
- Anhydrous Tetrahydrofuran (THF)
- Methanol (MeOH)
- 1 M Hydrochloric Acid (HCl)
- Diethyl ether or Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine solution (0.05 to 0.1 equivalents).
- Dilute the catalyst with anhydrous THF.
- Cool the flask to 0 °C in an ice bath.
- Slowly add $\text{BH}_3\bullet\text{THF}$ solution (0.6 equivalents) to the catalyst solution while maintaining the temperature below 5 °C. Stir for 15 minutes to allow for the formation of the catalyst-borane complex.
- In a separate flask, dissolve 3-butyn-2-one (1.0 equivalent) in anhydrous THF.
- Cool the catalyst-borane complex mixture to -30 °C to -40 °C using a dry ice/acetonitrile bath.

- Add the solution of 3-butyne-2-one dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above -30 °C.
- Stir the reaction mixture at this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by the slow, dropwise addition of methanol at -30 °C.
- Allow the mixture to warm to room temperature.
- Add 1 M HCl and stir for 30 minutes.
- Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
- Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to yield **(2S)-but-3-yn-2-ol** as a colorless liquid.

Characterization and Physical Properties

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized **(2S)-but-3-yn-2-ol**.

Physical and Chemical Properties

The key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₆ O	[6]
Molecular Weight	70.09 g/mol	[6]
Appearance	Colorless to light yellow liquid	[7]
Boiling Point	108-111 °C (lit.)	
Density	0.883 g/mL at 20 °C (lit.)	
Refractive Index (n ₂₀ /D)	1.426 (lit.)	
Optical Activity ([α] ₂₂ /D)	-45° (neat)	
CAS Number	2914-69-4	[6]

Spectroscopic Data

Spectroscopic analysis provides structural confirmation of the molecule.

NMR spectroscopy is used to elucidate the carbon-hydrogen framework of the molecule.

¹ H NMR (CDCl ₃)	δ (ppm)	Multiplicity	Coupling Constant (J)	Assignment	Reference(s)
H-4	~4.53	Quartet (q)	~6.5 Hz	-CH(OH)-	[8]
H-1	~2.47	Doublet (d)	~2.0 Hz	≡C-H	[8]
-OH	Variable	Broad Singlet (s)	-OH		
H-5	~1.47	Doublet (d)	~6.5 Hz	-CH ₃	[8]

^{13}C NMR (CDCl_3)	δ (ppm)	Assignment	Reference(s)
C2	~85.0	$\text{C}\equiv\text{CH}$	[9]
C1	~72.0	$\text{C}\equiv\text{CH}$	[9]
C3	~58.0	$\text{CH}(\text{OH})$	[9]
C4	~24.5	CH_3	[9]

IR spectroscopy identifies the key functional groups present in the molecule.

Vibrational Mode	Wavenumber (cm^{-1})	Appearance
O-H stretch	3300 - 3400	Strong, Broad
$\text{C}\equiv\text{C}-\text{H}$ stretch (alkyne)	~3300	Strong, Sharp
C-H stretch (alkane)	2850 - 3000	Medium
$\text{C}\equiv\text{C}$ stretch (alkyne)	2100 - 2200	Weak
C-O stretch	1050 - 1150	Strong

Mass spectrometry confirms the molecular weight and provides information on fragmentation patterns.

- Molecular Ion (M^+): $\text{m/z} = 70$
- Key Fragments: $\text{m/z} = 55$ ($\text{M} - \text{CH}_3$), 43, 27

Determination of Enantiomeric Excess (e.e.)

Confirming the enantiopurity of the product is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method.

Experimental Protocol: Chiral HPLC

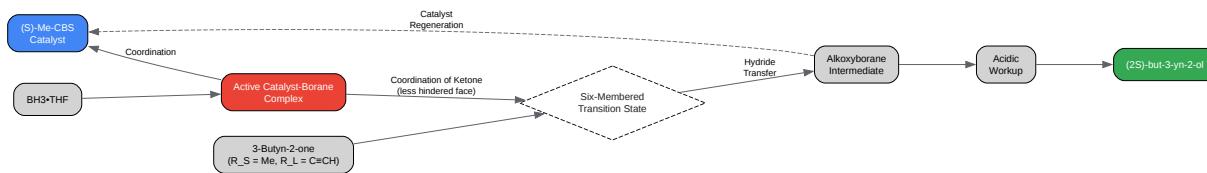
- Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective. Examples include Chiralpak® AD-H or Chiralcel® OD-H.

- Mobile Phase: A normal-phase solvent system, such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v), is commonly used.[10] The exact ratio should be optimized to achieve baseline separation.
- Flow Rate: 0.5 - 1.0 mL/min.
- Detection: UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.
- Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
- Analysis: Inject the racemic but-3-yn-2-ol to determine the retention times of both enantiomers. Subsequently, inject the synthesized sample to determine the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = $[(Area_S - Area_R) / (Area_S + Area_R)] \times 100$.

Key Mechanisms and Relationships

Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction

The high enantioselectivity of the CBS reduction is rationalized by a well-defined, catalyst-controlled transition state.[3][4][11]



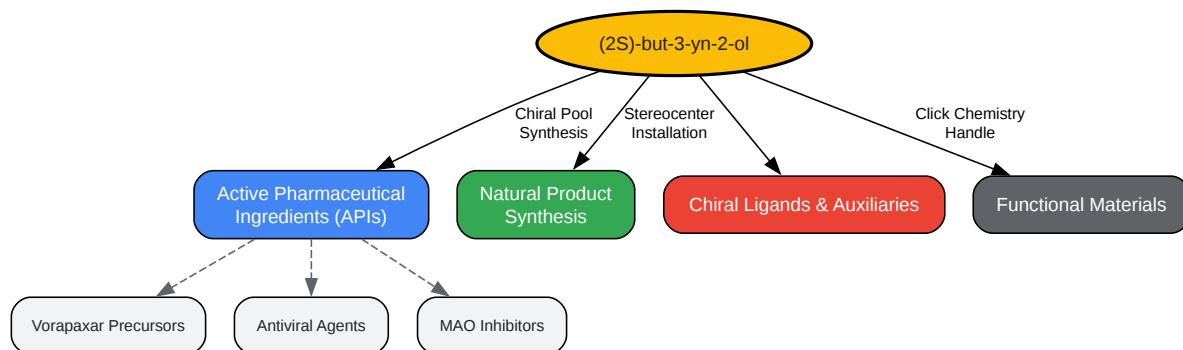
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Caption: Catalytic cycle of the CBS reduction for ketones.

The mechanism involves the coordination of borane to the Lewis basic nitrogen of the oxazaborolidine catalyst.[11] This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom. The ketone then coordinates to this Lewis acidic boron via its sterically more accessible lone pair, orienting the small methyl group towards the catalyst's substituent. This organized assembly facilitates a face-selective intramolecular hydride transfer through a six-membered ring transition state, yielding the desired (S)-alcohol with high fidelity.[3][4]

Applications in Drug Development

(2S)-but-3-yn-2-ol is not merely an academic curiosity; it is a key intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Its structural features are leveraged to build molecular complexity efficiently.



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Caption: Applications of **(2S)-but-3-yn-2-ol** as a versatile chiral building block.

Key applications include:

- Pharmaceutical Intermediates: It is a documented intermediate in the synthesis of Vorapaxar, an antiplatelet medication.[2]
- Bioactive Molecules: The propargyl alcohol moiety is present in numerous natural products and is a precursor for synthesizing suicide inactivators of monoamine oxidase (MAO).
- Click Chemistry: The terminal alkyne provides a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the straightforward conjugation of this chiral piece to other molecules.

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References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Corey-Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. (2S)-But-3-yn-2-ol | C4H6O | CID 6995470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Butyn-2-ol | C4H6O | CID 16239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Butyn-2-ol(2028-63-9) 1H NMR spectrum [chemicalbook.com]
- 9. 3-Butyn-2-ol(2028-63-9) 13C NMR [m.chemicalbook.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
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